molecular formula C21H18ClN3O5 B3634399 5-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole

5-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B3634399
M. Wt: 427.8 g/mol
InChI Key: RIFHOWCSAHTPPE-UHFFFAOYSA-N
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Description

5-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of oxazole and oxadiazole rings, which are known for their diverse chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole typically involves multi-step organic reactions. The process begins with the preparation of the oxazole and oxadiazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include chlorinating agents, methylating agents, and various catalysts to facilitate the formation of the desired rings.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Its potential biological activities, such as antimicrobial and anticancer properties, are of significant interest for drug development.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound’s chemical properties may be useful in the development of new materials and industrial processes.

Mechanism of Action

The mechanism by which 5-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. These interactions may involve binding to enzymes or receptors, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its combination of oxazole and oxadiazole rings, along with the specific substituents on the aromatic rings. This unique structure contributes to its distinct chemical and biological properties, making it a compound of interest for further research and development.

Properties

IUPAC Name

5-[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O5/c1-11-17(18(24-29-11)13-7-5-6-8-14(13)22)21-23-20(25-30-21)12-9-15(26-2)19(28-4)16(10-12)27-3/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIFHOWCSAHTPPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
5-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole
Reactant of Route 3
Reactant of Route 3
5-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole
Reactant of Route 4
5-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole
Reactant of Route 5
Reactant of Route 5
5-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole
Reactant of Route 6
Reactant of Route 6
5-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole

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